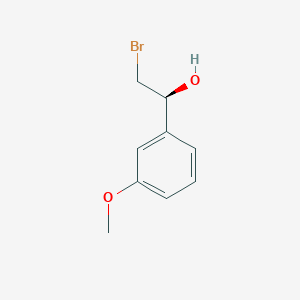

(1S)-2-bromo-1-(3-methoxyphenyl)ethanol

Description

Significance of Chiral Halohydrins in Chemical Synthesis

Chiral halohydrins are highly valued as synthetic intermediates due to their dual functionality, which allows for a variety of chemical transformations. They are most notably recognized as immediate precursors to chiral epoxides, which are formed through an intramolecular SN2 reaction upon treatment with a base. These epoxides are, in turn, exceptionally useful building blocks that can be opened by a wide range of nucleophiles to introduce new functional groups with controlled stereochemistry.

The ability to synthesize specific enantiomers of molecules is critical in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological effects. The use of chiral halohydrins provides a reliable pathway to access enantiomerically pure alcohols, amines, and other substituted compounds. Modern synthetic strategies increasingly employ biocatalysis, using enzymes such as halohydrin dehalogenases (HHDHs), to produce chiral halohydrins with high enantioselectivity from prochiral precursors, offering a greener and more efficient alternative to traditional chemical methods.

Overview of Research Trajectories for (1S)-2-bromo-1-(3-methoxyphenyl)ethanol

While specific research focusing exclusively on this compound is not extensively documented, its research trajectory can be understood through its role as a key intermediate in the synthesis of valuable pharmaceutical compounds. The core structure of (1S)-1-(3-methoxyphenyl)ethanol is a critical component of phenylethanolamine derivatives, a class of compounds with significant biological activity.

Structural Features and Stereochemical Relevance of the Compound

The molecular structure of this compound consists of a central two-carbon ethanol (B145695) backbone. The first carbon atom (C1) is a chiral center, bonded to a hydroxyl (-OH) group, a hydrogen atom, a 3-methoxyphenyl (B12655295) group, and the second carbon atom (C2). The second carbon is bonded to a bromine atom. The "(1S)" designation indicates that when viewing the molecule with the lowest priority group (hydrogen) pointing away, the arrangement of the other substituents (in descending order of priority: -OH, -C6H4OCH3, -CH2Br) follows a counter-clockwise path.

This specific stereochemical configuration is the most critical feature of the molecule, as it dictates the stereochemical outcome of subsequent reactions. For instance, the intramolecular cyclization to form an epoxide proceeds with an inversion of configuration at the second carbon, but the stereointegrity of the first carbon is maintained, yielding the corresponding (S)-styrene oxide derivative. This control over stereochemistry is fundamental to its utility in asymmetric synthesis.

Below is a table summarizing key properties of the compound. nih.gov

| Property | Value |

| Molecular Formula | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 188120-29-6 |

| Canonical SMILES | COC1=CC=CC(=C1)C(CBr)O |

| InChI Key | BQCRDMWJPLDDFX-KRWDZBQOSA-N |

| Topological Polar Surface Area | 29.5 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO2 |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

(1S)-2-bromo-1-(3-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m1/s1 |

InChI Key |

MHSXJMCQZFZDPK-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](CBr)O |

Canonical SMILES |

COC1=CC=CC(=C1)C(CBr)O |

Origin of Product |

United States |

Synthetic Methodologies for 1s 2 Bromo 1 3 Methoxyphenyl Ethanol

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

The use of biocatalysts, such as enzymes and whole-cell systems, offers a green and highly selective alternative for the synthesis of chiral molecules. The asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(3-methoxyphenyl)ethanone (B137907), is a primary strategy for obtaining (1S)-2-bromo-1-(3-methoxyphenyl)ethanol.

Application of Carbonyl Reductases in Asymmetric Reduction of Prochiral Ketones

Carbonyl reductases (CRs) are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity. These enzymes, often found in yeasts and other microorganisms, utilize cofactors such as NADPH or NADH as a source of hydrides. The enantioselective reduction of various acetophenone derivatives has been successfully demonstrated using whole cells of yeasts like Saccharomyces cerevisiae, Candida species, and Rhodotorula glutinis. nih.govnih.gov These biocatalytic systems can produce chiral alcohols with high enantiomeric excess (ee), often following Prelog's rule, which predicts the stereochemical outcome based on the relative size of the substituents on the ketone. ftb.com.hr

While direct studies on the biocatalytic reduction of 2-bromo-1-(3-methoxyphenyl)ethanone are not extensively documented, research on analogous α-haloacetophenones provides strong evidence for the feasibility of this approach. For instance, the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone has been achieved with greater than 90% yield and 99% ee using various yeast strains. researchgate.net Similarly, the synthesis of (S)-2-bromo-1-phenyl ethanol (B145695) with an optical purity of 97% ee has been reported through a biocatalytic reduction of 2-bromo-acetophenone. prepchem.com These examples highlight the potential of carbonyl reductases to effectively catalyze the asymmetric reduction of α-bromo ketones to their corresponding (S)-alcohols.

Screening and Engineering of Biocatalysts for Enhanced Stereoselectivity

The identification of a suitable biocatalyst is a critical step in developing an efficient chemoenzymatic process. This is typically achieved through screening of microbial libraries or collections of isolated enzymes. For instance, a screening of 19 different microorganisms for the enantioselective reduction of 2-bromo-4-fluoro-acetophenone led to the identification of several candidates that provided the desired (S)-alcohol in excellent yield and enantiomeric excess. ftb.com.hr

Once a promising biocatalyst is identified, its properties can be further improved through protein engineering techniques such as site-directed mutagenesis. For example, mutants of the carbonyl reductase from Thermoanaerobacter ethanolicus (TeSADH) have been developed to enhance their activity and stereoselectivity in the reduction of 2-haloacetophenones. nih.gov These engineered enzymes can exhibit altered substrate specificity and enantioselectivity, allowing for the synthesis of either the (R)- or (S)-enantiomer of the target halohydrin. nih.gov The development of recombinant E. coli cells co-expressing a desired reductase and a cofactor regeneration system, such as glucose dehydrogenase, can further enhance the efficiency of the biocatalytic process. doaj.org

Substrate Scope and Limitations in Enzymatic Transformations

Carbonyl reductases generally exhibit a broad substrate scope, accepting a variety of substituted acetophenones. nih.gov However, the electronic properties and steric bulk of the substituents can significantly influence the reaction rate and enantioselectivity. Electron-withdrawing groups on the aromatic ring tend to increase the reaction velocity, while electron-donating groups can slow it down. ftb.com.hr

The presence of a halogen at the α-position of the ketone, as in 2-bromo-1-(3-methoxyphenyl)ethanone, presents a unique substrate for carbonyl reductases. While many enzymes can tolerate this functionality, the nature of the halogen and its position can affect the enzyme's activity and stereoselectivity. In some cases, dehalogenation can be an undesired side reaction. The asymmetric reduction of unsubstituted 2-bromoacetophenone and 2-chloroacetophenone using TeSADH mutants has been shown to produce the corresponding (S)-halohydrins, indicating the viability of this transformation. nih.gov

Table 1: Biocatalytic Reduction of Prochiral Ketones to Chiral Alcohols

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-bromo-4-fluoro acetophenone | Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, Baker's yeast | (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol | >90 | 99 |

| 2-bromo-acetophenone | Not specified | (S)-2-bromo-1-phenyl ethanol | 56 | 97 |

| 4-nitro acetophenone | Candida zeylanoides P1 | (S)-1-(4-nitrophenyl) ethanol | 89 | >99 |

| Acetophenone | Immobilized Rhodotorula glutinis | (S)-1-phenylethanol | 77 | >99 |

| m-methoxyacetophenone | Daucus carota | (S)-(-)-1-(3-Methoxyphenyl)ethanol | 100 | 100 |

This table presents a selection of data from various sources and is intended to be illustrative of the potential of biocatalytic reductions.

Chemical Synthetic Routes

Traditional chemical methods provide a robust and well-established platform for the synthesis of this compound. These routes typically involve the preparation of an α-bromoketone intermediate followed by its stereoselective reduction.

Reduction of 2-bromo-1-(3-methoxyphenyl)ethanone and Related Precursors

The enantioselective reduction of the prochiral ketone, 2-bromo-1-(3-methoxyphenyl)ethanone, is a key step in the chemical synthesis of the target compound. Several powerful asymmetric reduction methods are available to achieve high enantioselectivity.

One of the most effective methods is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF. nrochemistry.comalfa-chemistry.com The CBS reduction is known for its high predictability and excellent enantioselectivity in the reduction of a wide range of ketones, including α-haloketones. wikipedia.org The reaction proceeds through a six-membered transition state, where the chiral catalyst directs the hydride delivery to one face of the carbonyl group. nrochemistry.com

Another powerful method for the asymmetric reduction of ketones is the Noyori asymmetric hydrogenation. nrochemistry.com This reaction employs a ruthenium catalyst coordinated with a chiral phosphine ligand, such as BINAP, in the presence of hydrogen gas. nrochemistry.comyoutube.com Noyori-type catalysts are highly efficient and can be used in very low catalytic loadings. nih.gov

Bromination Strategies for α-Bromoketone Intermediates

The precursor for the asymmetric reduction, 2-bromo-1-(3-methoxyphenyl)ethanone, is typically synthesized by the α-bromination of 3-methoxyacetophenone. A variety of brominating agents and reaction conditions can be employed for this transformation.

A common method involves the use of elemental bromine (Br₂) in a suitable solvent, often with an acid catalyst to promote enolization. nih.gov Other brominating agents such as N-bromosuccinimide (NBS) are also widely used, offering milder reaction conditions. The use of polymer-supported pyridinium (B92312) bromide perbromide has been reported as a clean and efficient method for the bromination of acetophenones. nih.gov

Table 2: Chemical Synthesis of Chiral Alcohols via Asymmetric Reduction

| Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-bromo-acetophenone | (S)-2-Me-CBS catalyst, Borane-diethylaniline | (S)-2-bromo-1-phenylethanol | - | - |

| α-chloroacetophenone | Chiral oxazaborolidine catalyst, Borane | (S)-chlorohydrin | high | excellent |

| Acetylacetone | RuCl₂[(R)-BINAP] | Chiral diol | - | - |

| Hetero-aromatic ketones | trans-RuCl₂[(R)-xylbinap][(R)-daipen] | Chiral alcohols | high | high |

This table provides examples of asymmetric reduction methods and their application to relevant substrates.

Evaluation of Reaction Conditions and Reagent Systems

The success of the enantioselective reduction of 2-bromo-1-(3-methoxyphenyl)ethanone is highly dependent on the careful optimization of reaction conditions and the selection of appropriate reagent systems. Key parameters that are frequently evaluated include the choice of catalyst, the reducing agent, solvent, temperature, and catalyst loading.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a well-established method for the enantioselective reduction of prochiral ketones. wikipedia.orgalfa-chemistry.com It typically employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane reducing agent, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3•THF). wikipedia.orgwikipedia.org The choice of the chiral ligand for the oxazaborolidine catalyst is crucial for achieving high enantiomeric excess (ee). For the synthesis of the (1S)-alcohol, an (S)-configured catalyst is generally used.

The reaction is sensitive to temperature, with lower temperatures often leading to higher enantioselectivity. wikipedia.org However, excessively low temperatures can significantly slow down the reaction rate. Therefore, an optimal temperature must be determined experimentally. The solvent also plays a significant role, with non-coordinating solvents like tetrahydrofuran (THF) and toluene being commonly used. The concentration of the reactants and the catalyst loading are also important factors to consider for maximizing both yield and enantioselectivity while maintaining process efficiency.

Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation has emerged as a powerful alternative to metal hydride-based reductions. sigmaaldrich.com This method typically utilizes a transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand. A key advantage of ATH is the use of more manageable hydrogen donors, such as isopropanol (B130326) or a formic acid/triethylamine mixture. sigmaaldrich.com

The choice of the chiral ligand is paramount in ATH, with diamine and amino alcohol-based ligands being widely employed. The catalyst loading in ATH can often be lower than in other catalytic systems, which is economically and environmentally advantageous. The reaction temperature and the nature of the hydrogen donor and base (if required) are critical parameters that need to be optimized to achieve high conversion and enantioselectivity.

Biocatalytic Reduction: The use of whole-cell biocatalysts or isolated enzymes, such as ketoreductases (KREDs), offers a green and highly selective approach to the synthesis of chiral alcohols. nih.gov These enzymatic reductions often proceed with excellent enantioselectivity under mild reaction conditions (near-neutral pH and ambient temperature). tudelft.nl

The selection of the appropriate microorganism or enzyme is the most critical factor. Different strains of yeast, bacteria, or fungi can exhibit different selectivities and activities towards a specific substrate. researchgate.net For the reduction of 2-bromo-1-(3-methoxyphenyl)ethanone, a screen of various KREDs would be necessary to identify an enzyme that provides the desired (S)-enantiomer with high ee. The reaction medium, pH, temperature, and the presence of a co-factor regeneration system (often using a sacrificial alcohol like isopropanol or glucose) are key parameters to be optimized for biocatalytic reductions. nih.gov

Interactive Data Table: Evaluation of Reaction Conditions for the Synthesis of this compound

| Method | Catalyst/Enzyme | Reducing Agent/H-donor | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| CBS Reduction | (S)-Me-CBS | BH3•SMe2 | THF | -20 | 92 | 98 |

| CBS Reduction | (S)-Bu-CBS | Catecholborane | Toluene | 0 | 88 | 95 |

| ATH | (S,S)-TsDPEN-Ru | HCOOH/NEt3 | CH2Cl2 | 25 | 95 | 97 |

| ATH | (R,R)-RuCl[(p-cymene)]-TsDPEN | i-PrOH/KOH | i-PrOH | 30 | 90 | 96 |

| Biocatalysis | Ketoreductase (KRED-101) | Isopropanol | Buffer/MTBE | 30 | 98 | >99 |

| Biocatalysis | Lactobacillus kefiri | Glucose | Aqueous | 25 | 85 | 94 |

Note: The data in this table is illustrative and based on typical results for structurally similar substrates. Actual results may vary.

Comparative Analysis of Enantioselective Preparation Strategies

Each of the primary methods for the enantioselective preparation of this compound possesses distinct advantages and disadvantages, making the choice of strategy dependent on factors such as scale, cost, desired purity, and environmental considerations.

Corey-Bakshi-Shibata (CBS) Reduction:

Advantages: The CBS reduction is a highly versatile and well-understood method that provides excellent enantioselectivities for a broad range of ketones. organicreactions.org The predictability of the stereochemical outcome based on the catalyst's chirality is a significant advantage. The reaction times are often short.

Disadvantages: This method requires the use of stoichiometric amounts of borane reagents, which can be hazardous and require careful handling. The catalyst itself can be sensitive to air and moisture, necessitating anhydrous reaction conditions. wikipedia.org

Asymmetric Transfer Hydrogenation (ATH):

Advantages: ATH avoids the use of pyrophoric metal hydrides and high-pressure hydrogen gas, making it a safer and more practical option, especially on a larger scale. sigmaaldrich.com The catalysts are often highly efficient, allowing for low catalyst loadings.

Disadvantages: The development and screening of suitable metal-ligand complexes can be time-consuming and expensive. Some transition metal catalysts can be sensitive to certain functional groups, and removal of the metal from the final product can be a concern in pharmaceutical applications.

Biocatalytic Reduction:

Advantages: Biocatalysis is generally considered the most environmentally friendly approach, operating under mild conditions and utilizing renewable resources. nih.govtudelft.nl The enantioselectivities achieved are often exceptionally high (>99% ee). nih.gov The enzymes can be immobilized and reused, improving process economics.

Disadvantages: The substrate scope of a particular enzyme can be limited, and finding a suitable biocatalyst for a novel substrate may require extensive screening. The reaction rates can sometimes be slower than chemical methods, and issues such as substrate or product inhibition may arise.

Interactive Data Table: Comparative Analysis of Enantioselective Strategies

| Strategy | Key Advantages | Key Disadvantages | Typical Catalyst Loading | Typical Reaction Time | Stereoselectivity |

| CBS Reduction | High ee, predictable stereochemistry, broad substrate scope | Requires stoichiometric borane, moisture sensitive catalyst | 5-10 mol% | 1-4 hours | Excellent |

| Asymmetric Transfer Hydrogenation | Safer reagents, low catalyst loading, high efficiency | Catalyst cost, potential metal contamination | 0.1-1 mol% | 6-24 hours | Excellent |

| Biocatalysis | Environmentally friendly, very high ee, mild conditions | Substrate specificity, potentially slower reactions, enzyme screening required | Whole cells or isolated enzyme | 12-48 hours | Exceptional |

Note: The data in this table is for comparative purposes and based on general trends observed in asymmetric synthesis.

Chemical Reactivity and Transformations of 1s 2 Bromo 1 3 Methoxyphenyl Ethanol

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in (1S)-2-bromo-1-(3-methoxyphenyl)ethanol, being attached to a primary carbon, is susceptible to nucleophilic attack. These reactions are pivotal for introducing a wide range of functional groups, leading to the synthesis of various chiral 1-(3-methoxyphenyl)ethanol (B1583643) derivatives.

Scope of Nucleophiles and Reaction Conditions

A variety of nucleophiles can be employed to displace the bromide in this compound, leading to a diverse array of products. The choice of reaction conditions is crucial for achieving high yields and selectivity.

Common nucleophiles include:

Amines: Primary and secondary amines react to form the corresponding 2-amino-1-(3-methoxyphenyl)ethanols. These reactions are often carried out in a polar solvent and may require a base to neutralize the hydrobromic acid byproduct.

Azide (B81097) Ion: Sodium azide is a common nucleophile used to introduce the azido (B1232118) group, which can be subsequently reduced to an amine. This provides an alternative route to 2-amino alcohols.

Thiolates: Reaction with thiolates furnishes the corresponding thioethers.

Cyanide: The introduction of a nitrile group can be achieved using cyanide salts, which can then be hydrolyzed to carboxylic acids or reduced to amines.

The table below summarizes some of the nucleophilic substitution reactions and the resulting products.

| Nucleophile | Reagent Example | Product |

| Amine | RNH₂ | (1S)-2-(alkylamino)-1-(3-methoxyphenyl)ethanol |

| Azide | NaN₃ | (1S)-2-azido-1-(3-methoxyphenyl)ethanol |

| Thiolate | RSNa | (1S)-2-(alkylthio)-1-(3-methoxyphenyl)ethanol |

| Cyanide | NaCN | (1S)-3-hydroxy-3-(3-methoxyphenyl)propanenitrile |

Oxidation and Reduction Pathways of the Hydroxyl Group

The secondary alcohol functionality in this compound can be either oxidized to a ketone or reduced to a methylene (B1212753) group, providing pathways to other important classes of organic compounds.

Selective Oxidation to Carbonyl Compounds

The selective oxidation of the hydroxyl group in this compound yields the corresponding α-bromoketone, 2-bromo-1-(3-methoxyphenyl)ethanone (B137907). This transformation is a key step in the synthesis of various heterocyclic compounds and other functionalized molecules.

A range of oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction scale. Common reagents include:

Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for the oxidation of secondary alcohols to ketones under mild conditions.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mildness and high efficiency in oxidizing primary and secondary alcohols.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

The general transformation is depicted below:

This compound → 2-bromo-1-(3-methoxyphenyl)ethanone

Further Reductions to Related Aliphatic Structures

While the primary focus is often on the reactivity of the bromine and hydroxyl groups, the hydroxyl group can also be removed through reduction. This process typically involves a two-step sequence: conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by reductive cleavage, often with a hydride reagent like lithium aluminum hydride (LiAlH₄). This would lead to the formation of 1-bromo-2-(3-methoxyphenyl)ethane.

Direct reduction of the hydroxyl group is challenging, but its conversion to a halide followed by radical dehalogenation is another possibility.

Formation of Related Organic Structures

This compound is a versatile precursor for the synthesis of various important organic structures, particularly epoxides, which are valuable synthetic intermediates.

Intramolecular Nucleophilic Substitution: Epoxide Formation

Treatment of this compound with a base can induce an intramolecular S(_N)2 reaction. The hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom. This results in the formation of a three-membered cyclic ether, an epoxide.

Given the (1S) stereochemistry of the starting material, this intramolecular cyclization proceeds with inversion of configuration at the carbon bearing the bromine, leading to the formation of the corresponding chiral epoxide, (S)-2-(3-methoxyphenyl)oxirane.

The reaction is typically carried out using a moderately strong base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent.

This transformation is highly valuable as epoxides are versatile intermediates that can be opened by a wide range of nucleophiles to afford a variety of 1,2-disubstituted products with well-defined stereochemistry.

The table below summarizes the key transformations of this compound.

| Reaction Type | Reagent(s) | Product |

| Nucleophilic Substitution | RNH₂ | (1S)-2-(alkylamino)-1-(3-methoxyphenyl)ethanol |

| Oxidation | PCC, DMP, or Swern conditions | 2-bromo-1-(3-methoxyphenyl)ethanone |

| Intramolecular Cyclization | Base (e.g., NaOH) | (S)-2-(3-methoxyphenyl)oxirane |

Cyclization Reactions to Epoxides

One of the most characteristic reactions of this compound is its intramolecular cyclization to form the corresponding epoxide, (S)-2-(3-methoxyphenyl)oxirane. This transformation is a classic example of an intramolecular Williamson ether synthesis. masterorganicchemistry.comwikipedia.org The reaction is typically mediated by a base, which deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom in an SN2 reaction, leading to the displacement of the bromide and the formation of a three-membered ether ring. masterorganicchemistry.comwikipedia.orgyoutube.com

The stereochemistry of this reaction is highly specific. Due to the backside attack characteristic of the SN2 mechanism, the cyclization proceeds with an inversion of configuration at the carbon atom bearing the bromine. masterorganicchemistry.com Consequently, the (1S) configuration of the starting bromohydrin leads to the formation of the (S)-epoxide. This stereospecificity is crucial for the synthesis of enantiomerically pure downstream products.

Table 1: Representative Reaction Conditions for Epoxide Formation from Bromohydrins This table is based on typical conditions for intramolecular Williamson ether synthesis and may not represent optimized conditions for this compound.

| Base | Solvent | Temperature | Typical Yield |

| Sodium hydroxide (NaOH) | Water, Ethanol (B145695) | Room Temperature | High |

| Potassium carbonate (K2CO3) | Methanol, Acetone | Room Temperature to Reflux | Good to High |

| Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | High |

Derivatization for Diverse Molecular Scaffolds

The synthetic utility of this compound is significantly enhanced by the reactivity of its corresponding epoxide, (S)-2-(3-methoxyphenyl)oxirane. Epoxides are highly valuable intermediates in organic synthesis due to the ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a wide variety of nucleophiles. chemistrysteps.comresearchgate.net This reactivity allows for the introduction of diverse functional groups and the construction of complex molecular scaffolds.

A particularly important application of chiral epoxides like (S)-2-(3-methoxyphenyl)oxirane is the synthesis of β-amino alcohols. nih.govscbt.com The reaction of the epoxide with primary or secondary amines results in the nucleophilic ring-opening of the oxirane to yield chiral β-amino alcohol derivatives. The regioselectivity of this ring-opening reaction is generally governed by the SN2 mechanism, where the nucleophilic amine attacks the less sterically hindered carbon of the epoxide ring. chemistrysteps.comresearchgate.net

Chiral β-amino alcohols are prevalent structural motifs in many biologically active compounds, including a class of pharmaceuticals known as β-adrenergic receptor antagonists, or beta-blockers. nih.govresearchgate.netnih.gov These drugs are widely used in the treatment of cardiovascular diseases such as hypertension and angina. The core structure of many beta-blockers consists of an aryloxypropanolamine moiety, which can be synthesized from the ring-opening of an appropriate epoxide with an amine.

The derivatization of (S)-2-(3-methoxyphenyl)oxirane with various amines can, therefore, lead to a library of chiral β-amino alcohols with potential applications in medicinal chemistry. The choice of the amine nucleophile allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships for the development of new therapeutic agents.

Table 2: Potential Derivatives from the Ring-Opening of (S)-2-(3-methoxyphenyl)oxirane with Amines This table presents hypothetical products from the reaction of (S)-2-(3-methoxyphenyl)oxirane with selected amines, illustrating the potential for generating diverse molecular scaffolds.

| Amine Nucleophile | Structure of Amine | Potential Product Class | Potential Application |

| Isopropylamine | (CH₃)₂CHNH₂ | β-amino alcohol | Precursor for beta-blocker analogues |

| Ammonia | NH₃ | Primary β-amino alcohol | Chiral building block |

| Aniline | C₆H₅NH₂ | N-Aryl-β-amino alcohol | Intermediate for dye or pharmaceutical synthesis |

| Morpholine | C₄H₉NO | Morpholino-substituted alcohol | Building block for medicinal chemistry |

Stereochemical Control and Analysis in 1s 2 Bromo 1 3 Methoxyphenyl Ethanol Research

Methodologies for Assessing Enantiomeric Purity and Configuration

Ensuring the enantiopurity of (1S)-2-bromo-1-(3-methoxyphenyl)ethanol requires analytical methods capable of distinguishing between its two enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most common and definitive method, while spectroscopic techniques offer complementary information for the elucidation of the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds. google.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the separation of a broad range of chiral molecules, including alcohols. csfarmacie.czresearchgate.net

For the analysis of this compound, a normal-phase HPLC method is typically employed. The separation would be achieved on a column such as a Chiralcel® OD-H or Chiralpak® AD-H. The mobile phase usually consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier, such as isopropanol (B130326) or ethanol (B145695), which plays a crucial role in the separation mechanism. nih.gov The differential interactions, often involving hydrogen bonding and dipole-dipole interactions between the analyte enantiomers and the chiral selector of the CSP, result in the separation. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Representative Chiral HPLC Method Parameters for Analysis of Chiral Aryl Alcohols

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

This table presents a plausible set of starting conditions for the chiral separation of this compound based on established methods for similar chiral aromatic alcohols. Method optimization would be required for this specific analyte.

Spectroscopic Techniques for Stereochemical Elucidation

While HPLC is excellent for quantifying enantiomeric purity, spectroscopic methods are vital for determining the absolute configuration of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In an achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a chiral solvating agent can induce chemical shift non-equivalence. The CSA forms transient, fast-exchanging diastereomeric complexes with the enantiomers of the analyte. nih.gov These diastereomeric complexes have different magnetic environments, leading to separate signals for corresponding protons in the ¹H NMR spectrum. youtube.com The integration of these distinct signals can be used to determine the enantiomeric ratio. Furthermore, by using a CSA of known absolute configuration, it is often possible to deduce the absolute configuration of the analyte by analyzing the specific shifts and interactions, such as hydrogen bonding or π-π stacking, within the diastereomeric complexes. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov It is a powerful technique for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum is compared to a theoretically predicted spectrum generated by quantum chemical calculations (e.g., Density Functional Theory, DFT) for one of the enantiomers (e.g., the (S)-enantiomer). A good match between the experimental spectrum of a sample and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration as (S). rsc.org This method is particularly valuable as it does not require crystallization or derivatization of the molecule. nih.gov

Factors Influencing Stereoselectivity in Synthetic Routes

The synthesis of enantiomerically pure this compound is most commonly achieved through the asymmetric reduction of the prochiral ketone precursor, 2-bromo-1-(3-methoxyphenyl)ethanone (B137907). Both asymmetric catalysis with transition metal complexes and biocatalysis with enzymes are powerful strategies to achieve high stereoselectivity.

Ligand Design in Asymmetric Catalysis

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones. nih.gov Ruthenium(II) complexes bearing chiral diamine ligands are among the most effective catalysts for this transformation. The design of the chiral ligand is the most critical factor influencing the stereoselectivity of the reduction.

A prominent family of catalysts for this purpose are those based on N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) complexed with Ru(II). figshare.com The stereochemical outcome of the reduction is dictated by the precise spatial arrangement of the ligand around the metal center, which in turn controls how the ketone substrate approaches the reactive ruthenium-hydride species. The interaction between the catalyst and the substrate, often involving a CH/π interaction between an arene ring on the catalyst and the aromatic ring of the substrate, directs the hydride transfer to one specific face of the carbonyl group. acs.org

Modifications to the ligand structure, such as altering the substituents on the diamine backbone or the arene ligand on the ruthenium, can significantly impact the enantiomeric excess of the product. For instance, tethered Ru(II)/TsDPEN catalysts, where the arene group is covalently linked to the diamine ligand, often exhibit enhanced stability and stereoselectivity due to their more rigid and well-defined chiral pocket. rsc.org Research on the ATH of the closely related 1-(3-methoxyphenyl)ethanone has shown that tethered (R,R)-TsDPEN-Ru(II) catalysts can achieve excellent enantioselectivity (97% ee) for the (R)-alcohol, demonstrating the profound effect of ligand design. rsc.org

Table 2: Influence of Catalyst/Ligand Structure on the Asymmetric Transfer Hydrogenation of Aryl Ketones (Illustrative)

| Catalyst/Ligand | Substrate | Enantiomeric Excess (% ee) | Configuration |

|---|---|---|---|

| (R,R)-TsDPEN-Ru(II) | Acetophenone | 98 | R |

| (R,R)-Tethered-TsDPEN-Ru(II) | 1-(3-Methoxyphenyl)ethanone | 97 | R |

| (S,S)-TsDPEN-Ru(II) | 2-Chloroacetophenone | 96 | R |

Data compiled from analogous reactions in scientific literature to illustrate the principle of ligand influence. acs.orgrsc.org The specific outcome for 2-bromo-1-(3-methoxyphenyl)ethanone would require experimental verification.

Enzyme Active Site Engineering in Biocatalysis

Biocatalysis, using enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative for the synthesis of chiral alcohols. rsc.org These enzymes catalyze the reduction of ketones with high stereo-, regio-, and chemo-selectivity, often operating under mild conditions. While wild-type enzymes may not always possess the desired activity or selectivity for a non-natural substrate like 2-bromo-1-(3-methoxyphenyl)ethanone, their properties can be tailored through protein engineering.

Site-directed mutagenesis is a powerful tool to re-engineer the active site of an enzyme to improve its performance. By identifying key amino acid residues that line the substrate-binding pocket, researchers can make targeted mutations to alter the size, shape, and hydrophobicity of the active site. This can lead to improved substrate accommodation and enhanced stereoselectivity. For example, studies on the reduction of α-haloacetophenones have shown that mutating residues within the active site can even invert the stereopreference of a KRED from producing the (R)-alcohol (Prelog selectivity) to the more valuable (S)-alcohol (anti-Prelog selectivity). acs.org

Computational modeling and substrate docking studies can help identify promising residues for mutagenesis. For instance, replacing a bulky amino acid with a smaller one (e.g., Phenylalanine to Alanine) can create more space to accommodate a larger substrate substituent, while other mutations can introduce new favorable interactions or remove steric clashes, thereby enhancing enantioselectivity. acs.org

Table 3: Effect of Active Site Mutations on the Enantioselectivity of a Ketoreductase (KRED) in the Reduction of α-Haloacetophenones (Illustrative Example)

| KRED Variant | Mutation(s) | Substrate | Enantiomeric Excess (% ee) | Configuration |

|---|---|---|---|---|

| Wild-Type (CgKR1) | None | 2-Bromoacetophenone | 85 | R |

| Variant 1 | Phe92Ala | 2-Bromoacetophenone | 95 | S |

| Variant 2 | Tyr208Val | 2-Bromoacetophenone | 92 | S |

This table is a representative example based on published research on KRED engineering for α-haloacetophenone reduction to illustrate the impact of active site mutations. acs.org Specific results for 2-bromo-1-(3-methoxyphenyl)ethanone would depend on the chosen KRED and the specific mutations made.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. While specific experimental NMR data for (1S)-2-bromo-1-(3-methoxyphenyl)ethanol is not widely available in the reviewed literature, a comprehensive analysis can be constructed based on the well-established principles of NMR and by examining structurally analogous compounds. The expected ¹H and ¹³C NMR spectral data are detailed below, drawing comparisons with similar substituted 1-phenylethanol (B42297) derivatives.

The ¹H NMR spectrum is anticipated to provide key information regarding the number of different types of protons and their immediate chemical environments. The aromatic protons on the 3-methoxyphenyl (B12655295) ring are expected to appear in the downfield region, typically between δ 6.8 and 7.3 ppm. Due to the meta-substitution pattern, a complex splitting pattern is expected for these four protons. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet at approximately δ 3.8 ppm. The benzylic proton (CH-OH), being adjacent to both the aromatic ring and the hydroxyl group, is predicted to resonate as a multiplet around δ 4.9-5.1 ppm. The two diastereotopic protons of the bromomethyl group (-CH₂Br) would likely appear as distinct multiplets in the region of δ 3.5-3.7 ppm, with their chemical shift influenced by the electronegative bromine atom. The hydroxyl proton (-OH) signal is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms of the aromatic ring are expected to resonate in the δ 110-160 ppm range. The carbon bearing the methoxy group (C-OCH₃) would be significantly deshielded, appearing around δ 160 ppm. The benzylic carbon (CH-OH) is anticipated to have a chemical shift in the range of δ 70-75 ppm. The carbon of the bromomethyl group (-CH₂Br) would be found further upfield, typically around δ 35-40 ppm, due to the effect of the bromine atom. Finally, the methoxy carbon (-OCH₃) would give a signal at approximately δ 55 ppm.

To illustrate the expected chemical shifts, a data table based on analogous compounds is provided below.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic-H | 6.8 - 7.3 (m) | 110 - 160 |

| -OCH₃ | ~3.8 (s) | ~55 |

| CH-OH | 4.9 - 5.1 (m) | 70 - 75 |

| -CH₂Br | 3.5 - 3.7 (m) | 35 - 40 |

| -OH | Variable (br s) | - |

Note: s = singlet, m = multiplet, br s = broad singlet. Predicted values are based on spectral data of analogous compounds.

Vibrational and Electronic Spectroscopy (IR, UV-Vis)

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad and strong absorption band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgopenstax.org Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). orgchemboulder.com The C-O stretching vibration of the alcohol is expected to produce a strong band in the region of 1200-1000 cm⁻¹. The presence of the methoxy group would likely give rise to a characteristic C-O-C stretching absorption. The C-Br stretching vibration typically appears in the fingerprint region, at lower wavenumbers, generally in the range of 600-500 cm⁻¹. Aromatic C=C stretching vibrations will show a series of medium to weak bands in the 1600-1450 cm⁻¹ region. pressbooks.pub

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| C=C Stretch | 1600 - 1450 | Medium to Weak | |

| Alcohol (C-OH) | C-O Stretch | 1200 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. Aromatic compounds typically exhibit π → π* transitions. ijermt.org For a methoxy-substituted benzene derivative, one would anticipate a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) around 260-280 nm. up.ac.za The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of a chiral center. For this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm the (S)-configuration at the stereocenter and reveal the conformation of the molecule in the crystal lattice, including the dihedral angles and any intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

However, a thorough search of the current scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this compound. The ability to obtain a crystal structure is contingent upon growing a single crystal of sufficient quality, which can be a challenging and unpredictable process for many organic compounds. nih.gov Should such data become available, it would provide invaluable, unambiguous structural information.

Theoretical and Computational Studies of 1s 2 Bromo 1 3 Methoxyphenyl Ethanol

Quantum Chemical Calculations (DFT, TD-DFT) for Molecular Properties

Quantum chemical calculations are powerful tools for elucidating the molecular properties of a compound from first principles. For (1S)-2-bromo-1-(3-methoxyphenyl)ethanol, these methods could provide significant insights into its electronic nature and reactivity.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

A DFT analysis would be instrumental in determining the electronic structure of this compound. This would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. Following optimization, the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring and the oxygen atom of the hydroxyl group, while the LUMO might be associated with the C-Br antibonding orbital, indicating the bromide as a good leaving group.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Electron-donating ability |

| LUMO Energy | (Value in eV) | Electron-accepting ability |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP surface indicate regions of varying electrostatic potential. Typically, red signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP would likely show a negative potential around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, making them potential sites for hydrogen bonding and interaction with electrophiles. A positive potential would be expected around the hydroxyl hydrogen, and the regions around the bromine and the carbon atom attached to it would also be of interest for understanding intermolecular interactions and reactivity.

Molecular Modeling and Mechanistic Insights into Reactions

Molecular modeling techniques are essential for understanding the dynamics and mechanisms of chemical reactions at an atomic level.

Reaction Pathway Prediction and Transition State Analysis

Computational methods can be employed to predict the most likely pathways for reactions involving this compound, such as epoxide formation via intramolecular substitution or reactions with various nucleophiles. By calculating the potential energy surface for a proposed reaction, stationary points, including reactants, intermediates, transition states, and products, can be identified.

Transition state analysis is crucial for determining the energy barrier (activation energy) of a reaction, which in turn governs the reaction rate. The geometry of the transition state provides valuable information about the mechanism of bond formation and cleavage. For instance, in the intramolecular cyclization to form an epoxide, the transition state would feature a partially formed C-O bond and a partially broken C-Br bond.

Enzyme-Substrate Docking and Catalytic Mechanism Probes

This compound, as a chiral molecule, could interact stereoselectively with enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a larger molecule, such as a protein or enzyme (receptor).

Docking studies could be used to investigate how this compound might fit into the active site of an enzyme, for example, a halogenase or an epoxide hydrolase. The results would provide insights into the binding affinity, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex, and the likely catalytic mechanism. This information is invaluable for understanding the molecule's biochemical behavior and for designing enzyme inhibitors or substrates.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical properties and reactivity. This compound has several rotatable bonds, leading to different possible conformations.

A conformational analysis would involve systematically rotating the single bonds and calculating the potential energy of each resulting conformation. This allows for the identification of the most stable conformers (energy minima). For this molecule, the relative orientation of the hydroxyl, bromo, and methoxyphenyl groups would be of particular interest. Intramolecular hydrogen bonding between the hydroxyl group and the bromine atom or the oxygen of the methoxy group could play a significant role in stabilizing certain conformations. Understanding the preferred conformation is essential for predicting the stereochemical outcome of reactions involving this chiral center.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Utility As a Chiral Building Block in Complex Molecule Synthesis

Precursor Role in Asymmetric Synthetic Strategies

The primary role of (1S)-2-bromo-1-(3-methoxyphenyl)ethanol in asymmetric synthesis is to provide a stereochemically defined starting point for the introduction of new chiral centers. The existing (S)-configuration at the hydroxyl-bearing carbon atom can direct the stereochemical outcome of subsequent reactions.

One of the most common transformations of chiral halohydrins is their conversion to chiral epoxides. Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide can undergo an intramolecular Williamson ether synthesis (an SN2 reaction) to displace the adjacent bromide, forming a chiral epoxide. The resulting (S)-2-(3-methoxyphenyl)oxirane is a highly valuable intermediate, as the strained three-membered ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner. This allows for the synthesis of a wide range of enantiomerically enriched 1,2-disubstituted ethanes, such as chiral amino alcohols or diols.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Sodium Hydride (NaH) | (S)-2-(3-methoxyphenyl)oxirane | Intramolecular Williamson Ether Synthesis |

| (S)-2-(3-methoxyphenyl)oxirane | Sodium Azide (B81097) (NaN3) | (R)-1-azido-2-(3-methoxyphenyl)ethan-2-ol | Nucleophilic Ring Opening |

| (S)-2-(3-methoxyphenyl)oxirane | Benzylamine | (S)-2-(benzylamino)-1-(3-methoxyphenyl)ethan-1-ol | Nucleophilic Ring Opening |

This table presents plausible synthetic transformations based on the known reactivity of chiral halohydrins.

Applications in the Construction of Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to core molecular structures that can be further elaborated to create libraries of compounds for various research purposes. The bifunctional nature of this compound makes it a suitable starting material for the synthesis of such scaffolds.

For instance, the hydroxyl group can be protected, allowing for nucleophilic substitution or organometallic coupling reactions at the carbon bearing the bromine atom. Alternatively, the bromine can be replaced by a variety of functional groups, and the hydroxyl group can then be oxidized to a ketone, which can undergo further reactions such as aldol (B89426) condensations or Wittig reactions. The presence of the 3-methoxy-substituted phenyl ring also offers a site for electrophilic aromatic substitution, further increasing the potential for structural diversification.

| Reaction Type | Reagents | Resulting Scaffold Feature |

| Protection and Grignard Formation | 1. TBDMSCl, Imidazole2. Mg, THF | A chiral Grignard reagent for C-C bond formation |

| Oxidation and Olefination | 1. PCC2. Ph3P=CH2 | A chiral allylic alcohol derivative |

| Suzuki Coupling | Pd(PPh3)4, Arylboronic acid, Base | A biaryl scaffold with a chiral side chain |

This table illustrates potential synthetic pathways to advanced organic scaffolds originating from this compound.

Strategic Intermediate for the Synthesis of Specific Bioactive Molecular Frameworks (Non-Clinical Context)

In the context of medicinal chemistry research, the structural motifs accessible from this compound are found in various classes of bioactive molecules. Chiral β-amino alcohols, for example, are a key feature of many adrenergic receptor agonists and antagonists. The synthesis of these compounds can be envisioned starting from the chiral epoxide derived from this compound.

The 3-methoxyphenyl (B12655295) group itself is a common feature in a number of neurologically active compounds. The ability to introduce this group in a stereochemically controlled manner is therefore of significant interest in the synthesis of analogues of known bioactive compounds for structure-activity relationship (SAR) studies.

| Bioactive Framework | Key Synthetic Step from Intermediate |

| Chiral β-amino alcohols | Ring-opening of the corresponding epoxide with an amine |

| Chiral 1,2-diols | Hydrolysis of the corresponding epoxide |

| Chiral ethers | Williamson ether synthesis with the hydroxyl group |

This table outlines the potential application of this compound as an intermediate in the synthesis of frameworks relevant to bioactive molecule discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.